Lysyllysine

Catalog No.
S534242
CAS No.
13184-13-9
M.F
C12H26N4O3
M. Wt
274.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysyllysine

CAS Number

13184-13-9

Product Name

Lysyllysine

IUPAC Name

(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid

Molecular Formula

C12H26N4O3

Molecular Weight

274.36 g/mol

InChI

InChI=1S/C12H26N4O3/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1

InChI Key

NVGBPTNZLWRQSY-UWVGGRQHSA-N

SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

dilysine, L-Lys-L-Lys, L-lysyl-L-lysine, Lys-Lys, lysyllysine, lysyllysine dihydrochloride, lysyllysine hydrochloride, lysyllysine mono-trifluoroacetate

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N

Description

The exact mass of the compound Lysyllysine is 274.2005 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lysyllysine is a dipeptide formed by the condensation of two lysine molecules, specifically the amino acid L-lysine. This compound features two amino groups and a single carboxyl group, making it a unique member of the amino acid family. Lysyllysine is characterized by its role in protein structure and function, particularly due to the presence of multiple reactive amine groups that can participate in various bio

  • The presence of two positively charged lysine groups might allow lysyllysine to interact with negatively charged molecules like cell membranes, potentially facilitating the delivery of other molecules into cells [].

  • Nucleophilic Substitution Reactions: Similar to lysine, lysyllysine can react with anhydrides and aldehydes, forming imines (Schiff bases) that can be reduced to secondary amines .
  • Acylation: It can react with acylating agents in nucleophilic substitution reactions, leading to the formation of acyl derivatives .
  • Enzymatic Reactions: Lysyllysine can also serve as a substrate for enzymes such as lysyl hydroxylase, which catalyzes the hydroxylation of lysine residues in collagen .

Lysyllysine exhibits significant biological activity, particularly in relation to protein structure and function:

  • Posttranslational Modifications: It plays a role in posttranslational modifications through oxidation reactions mediated by lysyl oxidases, impacting protein stability and function .
  • Protein Cross-Linking: The presence of multiple amino groups allows lysyllysine to facilitate cross-linking in proteins, contributing to the structural integrity of collagen and elastin .

Lysyllysine can be synthesized through several methods:

  • Chemical Synthesis: A common method involves the condensation of two L-lysine molecules via peptide bond formation, often catalyzed by specific enzymes or under controlled chemical conditions .
  • Enzymatic Synthesis: Enzymatic approaches utilize enzymes like transaminases or ligases to promote the formation of lysyllysine from its precursors .

Lysyllysine has various applications across different fields:

  • Biotechnology: It is used in the synthesis of peptides and proteins for research and therapeutic purposes.
  • Pharmaceuticals: Due to its role in protein modification, it is explored for drug development targeting diseases related to collagen degradation.
  • Cosmetics: Its ability to enhance skin elasticity makes it a candidate for cosmetic formulations aimed at improving skin health.

Studies on lysyllysine interactions focus on its role in enzymatic pathways and protein interactions:

  • Enzyme Substrates: Research indicates that lysyllysine serves as a substrate for various enzymes involved in collagen synthesis and modification, highlighting its importance in connective tissue biology .
  • Protein Interactions: Investigations into how lysyllysine interacts with other biomolecules reveal its potential impact on signal transduction pathways and cellular responses.

Lysyllysine shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure FeaturesUnique Properties
L-LysineSingle amino group, one carboxylic acid groupPrecursor to proteins
Poly-L-LysineRepeated L-lysine unitsUsed for coating materials
HydroxylysineHydroxylated form of lysineImportant for collagen stability
Diaminopimelic AcidContains two amino groups and one carboxylic acid groupPrecursor in bacterial cell wall synthesis

Lysyllysine is unique due to its dual amino groups allowing for enhanced reactivity compared to standard amino acids like L-lysine. Its ability to form cross-links sets it apart from other similar compounds, making it crucial for structural roles in proteins.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.6

Exact Mass

274.2005

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Lys-Lys

Dates

Modify: 2024-04-14
1: Fenderson BA, Zehavi U, Hakomori S. A multivalent lacto-N-fucopentaose III-lysyllysine conjugate decompacts preimplantation mouse embryos, while the free oligosaccharide is ineffective. J Exp Med. 1984 Nov 1;160(5):1591-6. PubMed PMID: 6491606; PubMed Central PMCID: PMC2187492.
2: Jackson LP. Structure and mechanism of COPI vesicle biogenesis. Curr Opin Cell Biol. 2014 Aug;29:67-73. doi: 10.1016/j.ceb.2014.04.009. Epub 2014 May 17. Review. PubMed PMID: 24840894.
3: Sun Y, Kaplan JA, Shieh A, Sun HL, Croce CM, Grinstaff MW, Parquette JR. Self-assembly of a 5-fluorouracil-dipeptide hydrogel. Chem Commun (Camb). 2016 Apr 18;52(30):5254-7. doi: 10.1039/c6cc01195k. Epub 2016 Mar 21. PubMed PMID: 26996124.
4: Abraham O, Gotliv K, Parnis A, Boncompain G, Perez F, Cassel D. Control of protein trafficking by reversible masking of transport signals. Mol Biol Cell. 2016 Apr 15;27(8):1310-9. doi: 10.1091/mbc.E15-07-0472. Epub 2016 Mar 3. PubMed PMID: 26941332; PubMed Central PMCID: PMC4831884.
5: Sleigh SH, Tame JR, Dodson EJ, Wilkinson AJ. Peptide binding in OppA, the crystal structures of the periplasmic oligopeptide binding protein in the unliganded form and in complex with lysyllysine. Biochemistry. 1997 Aug 12;36(32):9747-58. PubMed PMID: 9245406.
6: Ma Y, Liu J, Shi H, Yu LL. Isolation and characterization of anti-inflammatory peptides derived from whey protein. J Dairy Sci. 2016 Sep;99(9):6902-6912. doi: 10.3168/jds.2016-11186. Epub 2016 Jul 7. PubMed PMID: 27394940.
7: Toyokuni T, Hakomori S. Carbohydrate-lysyllysine conjugates as cell antiadhesion agents. Methods Enzymol. 1994;247:325-41. PubMed PMID: 7898361.
8: Kojima N, Fenderson BA, Stroud MR, Goldberg RI, Habermann R, Toyokuni T, Hakomori S. Further studies on cell adhesion based on Le(x)-Le(x) interaction, with new approaches: embryoglycan aggregation of F9 teratocarcinoma cells, and adhesion of various tumour cells based on Le(x) expression. Glycoconj J. 1994 Jun;11(3):238-48. PubMed PMID: 7841799.
9: Custer SK, Todd AG, Singh NN, Androphy EJ. Dilysine motifs in exon 2b of SMN protein mediate binding to the COPI vesicle protein α-COP and neurite outgrowth in a cell culture model of spinal muscular atrophy. Hum Mol Genet. 2013 Oct 15;22(20):4043-52. doi: 10.1093/hmg/ddt254. Epub 2013 May 31. PubMed PMID: 23727837; PubMed Central PMCID: PMC3988423.
10: Jackson LP, Lewis M, Kent HM, Edeling MA, Evans PR, Duden R, Owen DJ. Molecular basis for recognition of dilysine trafficking motifs by COPI. Dev Cell. 2012 Dec 11;23(6):1255-62. doi: 10.1016/j.devcel.2012.10.017. Epub 2012 Nov 21. PubMed PMID: 23177648; PubMed Central PMCID: PMC3521961.
11: Barouch WW. Carboxypeptidase P cleaves Lys-Lys. Pept Res. 1990 Mar-Apr;3(2):73-4. PubMed PMID: 2134052.
12: Yang WY, Roy S, Phrathep B, Rengert Z, Kenworthy R, Zorio DA, Alabugin IV. Engineering pH-gated transitions for selective and efficient double-strand DNA photocleavage in hypoxic tumors. J Med Chem. 2011 Dec 22;54(24):8501-16. doi: 10.1021/jm2010282. Epub 2011 Nov 22. PubMed PMID: 22050291.
13: Khachigian LM, Evin G, Morgan FJ, Owensby DA, Chesterman CN. A crossreactive antipeptide monoclonal antibody with specificity for lysyl-lysine. J Immunol Methods. 1991 Jul 5;140(2):249-58. Erratum in: J Immunol Methods 1992 May 18;149(2):267. PubMed PMID: 1712372.
14: Hasegawa H, Liu L, Nishimura M. Dilysine retrieval signal-containing p24 proteins collaborate in inhibiting γ-cleavage of amyloid precursor protein. J Neurochem. 2010 Nov;115(3):771-81. doi: 10.1111/j.1471-4159.2010.06977.x. Epub 2010 Sep 28. PubMed PMID: 20807314.
15: Cosson P, Schröder-Köhne S, Sweet DS, Démollière C, Hennecke S, Frigerio G, Letourneur F. The Sec20/Tip20p complex is involved in ER retrieval of dilysine-tagged proteins. Eur J Cell Biol. 1997 Jun;73(2):93-7. PubMed PMID: 9208221.
16: Kojima N, Hakomori S. Cell adhesion, spreading, and motility of GM3-expressing cells based on glycolipid-glycolipid interaction. J Biol Chem. 1991 Sep 15;266(26):17552-8. PubMed PMID: 1894638.
17: Veiga-da-Cunha M, Chevalier N, Stroobant V, Vertommen D, Van Schaftingen E. Metabolite proofreading in carnosine and homocarnosine synthesis: molecular identification of PM20D2 as β-alanyl-lysine dipeptidase. J Biol Chem. 2014 Jul 11;289(28):19726-36. doi: 10.1074/jbc.M114.576579. Epub 2014 Jun 2. PubMed PMID: 24891507; PubMed Central PMCID: PMC4094082.
18: van der Hoorn RA, Ven der Ploeg A, de Wit PJ, Joosten MH. The C-terminal dilysine motif for targeting to the endoplasmic reticulum is not required for Cf-9 function. Mol Plant Microbe Interact. 2001 Mar;14(3):412-5. PubMed PMID: 11277439.
19: Jensen CS, Holm AI, Zettergren H, Overgaard JB, Hvelplund P, Nielsen SB. On the charge partitioning between c and z fragments formed after electron-capture induced dissociation of charge-tagged Lys-Lys and Ala-Lys dipeptide dications. J Am Soc Mass Spectrom. 2009 Oct;20(10):1881-9. doi: 10.1016/j.jasms.2009.06.015. Epub 2009 Jul 3. PubMed PMID: 19651526.
20: Letourneur F, Gaynor EC, Hennecke S, Démollière C, Duden R, Emr SD, Riezman H, Cosson P. Coatomer is essential for retrieval of dilysine-tagged proteins to the endoplasmic reticulum. Cell. 1994 Dec 30;79(7):1199-207. PubMed PMID: 8001155.

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